molecular formula C10H9NO3S B166668 Probenazole CAS No. 27605-76-1

Probenazole

Cat. No.: B166668
CAS No.: 27605-76-1
M. Wt: 223.25 g/mol
InChI Key: WHHIPMZEDGBUCC-UHFFFAOYSA-N
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Description

Probenazole, chemically known as 3-allyloxy-1,2-benzisothiazole-1,1-dioxide, is a plant defense activator widely used in agriculture. It was developed by Meiji Seika Kaisha Ltd. and has been extensively used in Japan since 1975 to control rice blast, a significant fungal disease affecting rice crops . This compound is known for its ability to induce systemic acquired resistance in plants, making them more resistant to various pathogens .

Mechanism of Action

Target of Action

Probenazole (PBZ) is a highly effective chemical inducer of systemic-acquired resistance (SAR) in plants . It primarily targets the salicylic acid (SA) pathway in plants . SA is a key signaling molecule in plant defense against pathogens .

Mode of Action

This compound induces SAR through enhanced accumulation of salicylic acid (SA) . It stimulates a site upstream of the point of accumulation of SA in the SAR-signaling pathway . This interaction results in the activation of plant defense systems .

Biochemical Pathways

This compound affects the biochemical pathways related to the synthesis of SA. Plants synthesize SA via two pathways: one that uses phenylalanine as a substrate and another that involves isochorismate . This compound exposure significantly improves the accumulation of SA and increases the activity of isochorismate synthase (ICS), a key enzyme in the isochorismate pathway . In contrast, the activity of phenylalanine ammonia lyase (PAL), a key enzyme in the phenylalanine pathway, is down-regulated by this compound treatment .

Pharmacokinetics

It’s known that this compound is applied to plants and it interacts with the plant’s biochemical pathways to exert its effects .

Result of Action

The result of this compound’s action is the activation of plant defense systems, which helps plants fight off pathogens . It leads to a significant change in the metabolic profile of rice seedlings, affecting 54 metabolites . Key metabolites related to plant resistance, such as salicylic acid, γ-aminobutyrate, and shikimate, are significantly up-regulated .

Action Environment

It’s known that environmental factors can affect the physiological condition of the plant, which in turn can influence the plant’s response to pathogens and the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Probenazole plays a crucial role in biochemical reactions by inducing the accumulation of salicylic acid (SA) in plants. This compound interacts with various enzymes and proteins involved in the SA biosynthesis pathway. Specifically, this compound enhances the activity of isochorismate synthase (ICS), a key enzyme in the isochorismate pathway for SA production. In contrast, it down-regulates the activity of phenylalanine ammonia lyase (PAL), which is involved in the phenylalanine pathway . These interactions lead to an increased accumulation of SA, which is essential for the activation of SAR in plants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In this compound-treated plants, there is an up-regulation of defense-related genes and an increase in the production of defense-related metabolites such as salicylic acid, γ-aminobutyrate, and shikimate . These changes enhance the plant’s ability to resist pathogen attacks by strengthening its defense mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to induce systemic acquired resistance (SAR) in plants. This compound enhances the accumulation of salicylic acid (SA) by increasing the activity of isochorismate synthase (ICS) and decreasing the activity of phenylalanine ammonia lyase (PAL) . This leads to the activation of SAR, which involves the up-regulation of defense-related genes and the production of defense-related metabolites . Additionally, this compound has been shown to induce the expression of a this compound-inducible gene (PBZ1) in rice, which encodes a protein involved in disease resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable and effective in inducing systemic acquired resistance (SAR) in plants for an extended period. Studies have shown that this compound-treated plants exhibit increased levels of salicylic acid (SA) and enhanced defense responses over time

Metabolic Pathways

This compound is involved in the metabolic pathways related to salicylic acid (SA) biosynthesis. It enhances the activity of isochorismate synthase (ICS), leading to increased production of SA via the isochorismate pathway . This results in the up-regulation of defense-related metabolites such as salicylic acid, γ-aminobutyrate, and shikimate . These metabolic changes contribute to the activation of systemic acquired resistance (SAR) in plants .

Transport and Distribution

This compound is transported and distributed within plant cells and tissues. It interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its effectiveness in inducing systemic acquired resistance (SAR) in plants .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is localized in various cellular compartments, including the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The subcellular localization of this compound plays a significant role in its ability to induce systemic acquired resistance (SAR) and enhance plant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Probenazole can be synthesized using saccharin as the initial raw material. The process involves chlorination with thionyl chloride in 1,4-dioxane to obtain a chloride intermediate. This intermediate undergoes a substitution reaction with the sodium or potassium salt of allyl alcohol to produce this compound . The reaction conditions typically involve controlling the temperature between 20-30°C for about 2 hours .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process includes steps such as centrifugal desalination, cooling, and recrystallization to obtain high-purity this compound. This method is advantageous due to its simplicity, high yield, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Probenazole primarily undergoes substitution reactions during its synthesis. It does not exhibit direct bactericidal activity but induces plant defense mechanisms .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, which is obtained in high purity through recrystallization .

Comparison with Similar Compounds

Probenazole is unique in its ability to induce systemic acquired resistance without direct bactericidal activity. Similar compounds include:

This compound stands out due to its long history of use and effectiveness in controlling rice blast and other plant diseases .

Properties

IUPAC Name

3-prop-2-enoxy-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-7-14-10-8-5-3-4-6-9(8)15(12,13)11-10/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHIPMZEDGBUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058048
Record name Probenazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27605-76-1
Record name Probenazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27605-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Probenazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027605761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Probenazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzisothiazole, 3-(2-propen-1-yloxy)-, 1,1-dioxide
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Record name PROBENAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does probenazole interact with plants to induce disease resistance?

A1: this compound doesn't directly target pathogens but instead primes the plant's immune system for a faster and stronger defense response. This systemic acquired resistance (SAR) is effective against a broad spectrum of pathogens, including fungi and bacteria. [, ]

Q2: What are the key signaling molecules involved in this compound-induced resistance?

A2: Research indicates that salicylic acid (SA) plays a crucial role in this compound-induced resistance. This compound application leads to SA accumulation in plants, triggering downstream defense responses. []

Q3: Is salicylic acid the only signaling pathway activated by this compound?

A3: While SA is central, studies suggest that this compound might also interact with other signaling pathways, including those involving jasmonic acid (JA) and ethylene, contributing to a multifaceted defense response. []

Q4: Does this compound's effectiveness depend on the plant's developmental stage?

A4: Yes, research shows that this compound-induced resistance, mediated by SA accumulation, is more pronounced in adult rice plants compared to younger ones. This suggests an age-dependent aspect of this compound's mode of action. []

Q5: What are the downstream effects of this compound treatment in plants?

A5: this compound application leads to the increased expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties, contributing to enhanced disease resistance. [] Additionally, this compound treatment can increase the activity of enzymes involved in lignin biosynthesis, such as peroxidase, polyphenoloxidase, phenylalanine ammonia-lyase, and tyrosine ammonia-lyase, contributing to the formation of physical barriers against pathogens. [, ]

Q6: Can this compound induce resistance against viral pathogens?

A6: Yes, studies show that this compound treatment can enhance resistance against tobacco mosaic virus (TMV) in tobacco plants. This suggests a broader spectrum of disease resistance induced by this compound, extending beyond fungal and bacterial pathogens. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: this compound's molecular formula is C10H9NO3S, and its molecular weight is 223.25 g/mol.

Q8: Is there any available spectroscopic data for this compound?

A8: While the provided research doesn't delve into detailed spectroscopic data, analytical methods like gas chromatography (GC) are commonly employed to characterize and quantify this compound. [, ]

Q9: What is known about the stability of this compound under various environmental conditions?

A9: Studies have investigated this compound's stability in different settings. In rice plants, it exhibits a half-life of 2.4 days, while in soil, its half-life is shorter at 0.8 days. []

Q10: How does sunlight affect the degradation of this compound?

A10: Research indicates that solar irradiation, in the presence of a photocatalyst like titanium dioxide (TiO2) and hydrogen peroxide (H2O2), can effectively decompose this compound in water. []

Q11: Are there any specific concerns regarding this compound's compatibility with other agricultural chemicals?

A11: While the provided research doesn't focus on specific compatibility issues, it's always crucial to consult compatibility charts and guidelines provided by manufacturers before mixing this compound with other agrochemicals.

Q12: Has research investigated the relationship between this compound's structure and its biological activity?

A12: While specific SAR studies aren't extensively detailed in the provided research, it's known that this compound's metabolite, 1,2-benzisothiazole-3(2H)-one 1,1-dioxide (BIT), also exhibits plant defense activation properties. This suggests that structural modifications can influence this compound's biological activity. []

Q13: What is known about the safety profile of this compound for humans and the environment?

A14: While this compound is generally considered safe for agricultural use, potential risks associated with worker exposure have been investigated. Studies suggest that re-entry intervals longer than 48 hours after application might be necessary to minimize exposure risk. []

Q14: Are there any known cases of occupational health issues related to this compound exposure?

A15: Yes, there have been reports of occupational contact dermatitis caused by this compound exposure in agricultural chemical factories, highlighting the importance of proper handling and safety measures. []

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